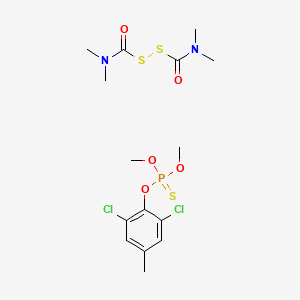

Rizolex T

Description

Properties

CAS No. |

142618-02-8 |

|---|---|

Molecular Formula |

C15H23Cl2N2O5PS3 |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C9H11Cl2O3PS.C6H12N2O2S2/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3;1-7(2)5(9)11-12-6(10)8(3)4/h4-5H,1-3H3;1-4H3 |

InChI Key |

JROCZDJMGLUVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl.CN(C)C(=O)SSC(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Tolclofos-Methyl's Inhibition of Phospholipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl (B1682977) is a non-systemic organophosphorus fungicide highly effective against soil-borne fungal pathogens, primarily those from the genera Rhizoctonia, Sclerotium, Corticium, and Typhula.[1][2] Its fungicidal activity is principally attributed to the disruption of phospholipid biosynthesis, a critical process for maintaining the integrity and functionality of fungal cell membranes.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of tolclofos-methyl, with a focus on its inhibitory effects on phospholipid biosynthesis. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the pertinent biochemical pathways and experimental workflows. While the precise enzymatic target within the phospholipid biosynthesis pathway is yet to be definitively elucidated, this document synthesizes the current understanding to support further research and development in this area.[1][5]

Core Mechanism of Action: A Dual-Pronged Assault

The antifungal efficacy of tolclofos-methyl is rooted in a dual-action mechanism that compromises the fungal cell membrane, leading to cellular dysfunction and eventual cell death. This mechanism involves two primary, interconnected processes:

-

Inhibition of Phospholipid Biosynthesis: Tolclofos-methyl is recognized as a potent inhibitor of phospholipid biosynthesis in fungi.[1][2][3] Phospholipids are the foundational components of all cellular membranes, providing structural integrity, regulating fluidity, and participating in vital cellular signaling pathways.[2]

-

Induction of Lipid Peroxidation: A key consequence of tolclofos-methyl's action is the induction of oxidative stress, which manifests as the peroxidation of lipids within the fungal cell membranes. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of reactive and toxic byproducts, such as malondialdehyde (MDA).[2]

This guide will focus on the first and primary mechanism: the inhibition of phospholipid biosynthesis.

The Target: Fungal Phospholipid Biosynthesis

In fungi, the synthesis of major phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), occurs through two main pathways: the de novo (or CDP-DAG) pathway and the Kennedy pathway.[4]

-

De Novo Pathway: This pathway begins with glycerol-3-phosphate and proceeds through the key intermediate CDP-diacylglycerol (CDP-DAG).

-

Kennedy Pathway: This pathway involves the sequential methylation of phosphatidylethanolamine to form phosphatidylcholine.

Tolclofos-methyl is understood to disrupt these critical pathways, leading to a cascade of detrimental effects on the fungal cell, including compromised membrane integrity and function.[4][5]

Signaling Pathways

The following diagram illustrates the simplified de novo pathway for phospholipid biosynthesis in fungi and the proposed point of inhibition by tolclofos-methyl.

References

Tolclofos-Methyl: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolclofos-methyl (B1682977) is a non-systemic organophosphorus fungicide highly effective in the control of soil-borne diseases caused by various fungal pathogens.[1][2] Its fungicidal activity is attributed to a distinct mechanism of action: the inhibition of phospholipid biosynthesis, which is crucial for the formation and integrity of fungal cell membranes.[1][2] This mode of action differentiates it from many other organophosphorus compounds that primarily act as insecticides by inhibiting acetylcholinesterase. This technical guide provides an in-depth overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and analytical methodologies for tolclofos-methyl.

Chemical Structure and Identity

Tolclofos-methyl is chemically identified as O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate. Its unique structural arrangement is pivotal to its specific fungicidal activity.

| Identifier | Value |

| IUPAC Name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl phosphorothioate |

| CAS Number | 57018-04-9 |

| Chemical Formula | C₉H₁₁Cl₂O₃PS |

| Molecular Weight | 301.13 g/mol |

| SMILES | COP(=S)(OC)Oc1c(Cl)cc(C)cc1Cl |

| InChI | InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 |

Physicochemical Properties

The physicochemical properties of tolclofos-methyl influence its environmental fate and behavior, as well as its interaction with biological systems.

| Property | Value |

| Melting Point | 78-80 °C |

| Boiling Point | Decomposes before boiling (120–220 °C) |

| Vapor Pressure | 1.84 x 10⁻³ Pa at 25 °C |

| Water Solubility | 1.10 ± 0.08 mg/L at 25 °C |

| Solubility in Organic Solvents (at 25 °C) | Acetone: 50.2% w/wMethyl isobutyl ketone: 36.5% w/wCyclohexanone: 36.0% w/wMethanol: 5.9% w/wEthyl acetate: 38.9% w/wHexane: 3.8% w/wXylene: 36.0% w/wAcetonitrile: 33.1% w/wChloroform: 49.0% w/w |

| Octanol-Water Partition Coefficient (log P) | 4.56 |

Toxicological Profile

Tolclofos-methyl exhibits low acute toxicity. The following table summarizes key toxicological data.

| Endpoint | Species | Value | | --- | --- | | Acute Oral LD₅₀ | Rat | >5000 mg/kg bw[1] | | Acute Dermal LD₅₀ | Rat | >5000 mg/kg bw[1] | | Acute Inhalation LC₅₀ | Rat | >2.07 mg/L[1] | | Skin Irritation | Rabbit | Slightly irritating[1] | | Eye Irritation | Rabbit | Slightly irritating[1] | | Dermal Sensitization | Guinea Pig | Sensitizer[1] | | Acceptable Daily Intake (ADI) | | 0-0.07 mg/kg bw[1] |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The primary fungicidal mechanism of tolclofos-methyl is the disruption of phospholipid biosynthesis in fungal cells.[1][2] Phospholipids are fundamental components of cellular membranes, essential for maintaining structural integrity, regulating permeability, and mediating various cellular processes. By inhibiting this crucial pathway, tolclofos-methyl compromises the fungal cell membrane, leading to cell death.

Metabolic Pathways

Tolclofos-methyl undergoes extensive metabolism in both mammals and plants. The primary metabolic transformations involve oxidative desulfuration, oxidation of the 4-methyl group, cleavage of the P-O-aryl and P-O-methyl linkages, and subsequent conjugation.

Mammalian Metabolism

In rats, tolclofos-methyl is rapidly absorbed and metabolized. The major metabolic pathway involves several key steps, leading to the formation of various metabolites that are primarily excreted in the urine.

Experimental Protocols

The analysis of tolclofos-methyl residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. Gas chromatography with mass spectrometry (GC-MS) is a commonly employed analytical technique.

Determination of Tolclofos-methyl Residues in Soil by GC-MS

This protocol outlines a general procedure for the extraction, cleanup, and quantification of tolclofos-methyl in soil samples.

1. Sample Extraction:

-

Weigh 50 g of sieved soil into a glass container.

-

Add 100 mL of an acetone/water mixture.

-

Shake vigorously for 10 minutes to extract tolclofos-methyl from the soil matrix.

-

Filter the extract to separate the liquid phase from the soil particles.

2. Liquid-Liquid Partitioning:

-

Transfer the filtrate to a separatory funnel.

-

Add dichloromethane (B109758) and shake to partition the tolclofos-methyl into the organic phase.

-

Collect the dichloromethane layer.

3. Cleanup:

-

Concentrate the dichloromethane extract using a rotary evaporator.

-

Perform a cleanup step using Gel Permeation Chromatography (GPC) to remove high molecular weight interferences.

4. GC-MS Analysis:

-

Inject the cleaned-up extract into a gas chromatograph coupled with a mass spectrometer.

-

Quantify the concentration of tolclofos-methyl by comparing the peak area to a calibration curve prepared from certified reference standards.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and fungicidal action of tolclofos-methyl. Its unique mechanism of inhibiting phospholipid biosynthesis makes it an effective agent against a range of soil-borne fungal pathogens. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. Further research into the specific enzymatic targets of tolclofos-methyl within the phospholipid biosynthesis pathway could lead to the development of novel and more targeted antifungal agents.

References

The Fungitoxic Effects of Rizolex T on Mycelia and Sclerotia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizolex T, with its active ingredient tolclofos-methyl (B1682977), is a non-systemic organophosphate fungicide widely recognized for its efficacy against soil-borne fungal pathogens.[1] This technical guide provides an in-depth analysis of the fungitoxic effects of Rizolex T on the mycelial growth and sclerotial viability of key fungal species. It details the molecular mechanism of action, presents quantitative efficacy data, and outlines the experimental protocols for in vitro and in vivo evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungal disease management.

Mechanism of Action

The primary mode of action of Rizolex T (tolclofos-methyl) is the inhibition of phospholipid biosynthesis in fungi.[2][3][4] This disruption of the fungal cell membrane's integrity leads to a cascade of detrimental effects, including lipid peroxidation, ultimately resulting in cell death.[1][5] Tolclofos-methyl is classified by the Fungicide Resistance Action Committee (FRAC) under Group 14.[1][6] While the precise enzymatic target in the phospholipid biosynthesis pathway is yet to be fully elucidated, the overall mechanism involves a two-pronged attack on the fungal cell.[1]

Inhibition of Phospholipid Biosynthesis

Tolclofos-methyl interferes with the synthesis of essential phospholipids, such as phosphatidylcholine, which are critical components of the fungal cell membrane.[3] This inhibition disrupts the normal functioning and structural integrity of the membrane.

Induction of Lipid Peroxidation

A key consequence of tolclofos-methyl's activity is the induction of oxidative stress, leading to the peroxidation of lipids within the fungal cell membranes.[1][5] This process results in the oxidative degradation of polyunsaturated fatty acids, forming reactive and toxic byproducts. The accumulation of these substances causes a loss of membrane fluidity and an increase in permeability, leading to cellular leakage and eventual cell death.[1]

Quantitative Data on Fungitoxic Effects

The efficacy of Rizolex T varies depending on the fungal species and the specific experimental conditions. The following tables summarize the available quantitative data on its effects on mycelial growth.

Table 1: In Vitro Efficacy of Tolclofos-methyl against Rhizoctonia solani

| Anastomosis Group (AG) | Efficacy Metric | Value (µg a.i./mL) |

| AG 3-PT | EC50 | 0.001 - 0.098[7] |

| AG 2-2IIIB | EC50 | 0.001 - 0.098[7] |

| AG A | EC50 | 0.001 - 0.098[7] |

| Not Specified | High Toxicity (in agar) | 0.01[1][3] |

Table 2: In Vitro Efficacy of Rizolex T 50% on Various Fungal Pathogens

| Fungal Species | Tolerance Limit (ppm) |

| Fusarium oxysporum | 450 - 550[8] |

| Fusarium proliferatum | 450 - 550[8] |

| Acremonium strictum | 250[8] |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of the fungitoxic effects of compounds like Rizolex T. The following sections detail the methodologies for evaluating its impact on mycelial growth and sclerotial viability.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the direct effect of a fungicide on the mycelial growth of a target fungus.[7][9][10][11]

Materials:

-

Technical grade Rizolex T (tolclofos-methyl)

-

Appropriate solvent (e.g., acetone, DMSO)[12]

-

Potato Dextrose Agar (PDA) or other suitable growth medium[12]

-

Sterile Petri dishes (90 mm)[12]

-

Sterile cork borer (5 mm diameter)[7]

-

Actively growing cultures of the test fungus (e.g., Rhizoctonia solani, Sclerotium rolfsii) on PDA[7]

-

Incubator[12]

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of Rizolex T in a suitable solvent to a known concentration (e.g., 1000 µg/mL).[7]

-

Preparation of Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.[7] Add the required volumes of the Rizolex T stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[3][7] A control set of plates should be prepared with the solvent alone.

-

Inoculation: Aseptically place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.[9][10]

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20±1°C for Sclerotinia sclerotiorum, 28±2°C for Sclerotium rolfsii) until the mycelial growth in the control plates reaches the edge of the dish.[9][10]

-

Data Collection and Analysis: Measure the radial growth of the fungal colony in two perpendicular directions.[9] Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[1]

Sclerotial Viability Assay

This assay assesses the effect of the fungicide on the viability and germination of sclerotia, which are durable resting structures of many pathogenic fungi.

Materials:

-

Mature sclerotia of the test fungus

-

Rizolex T solutions at various concentrations

-

Sterile distilled water

-

Sterile Petri dishes

-

Incubator

Procedure:

-

Sclerotia Treatment: Surface sterilize the sclerotia and dip them in the prepared fungicide solutions for a specified duration (e.g., 5 and 15 minutes).[9] A control group should be dipped in sterile distilled water.

-

Incubation: After treatment, aseptically place the sclerotia on a suitable growth medium (e.g., PDA) in Petri dishes.[9]

-

Viability Assessment: Incubate the plates under conditions conducive to germination.[9] The viability is determined by the percentage of sclerotia that germinate and produce mycelium. Several fungicides have been shown to completely inhibit the germination of sclerotia of Rhizoctonia solani.[13]

Effects on Mycelia and Sclerotia

Rizolex T is fungitoxic to both mycelia and sclerotia, exhibiting both preventative and curative actions.[2][14] It effectively inhibits spore germination and mycelial growth.[2] The fungicide has demonstrated high activity against a range of soil-borne pathogens, including Rhizoctonia spp., Sclerotium spp., and Typhula spp.[2][14]

The application of Rizolex T can be flexible, including soil incorporation, soil drenching, seed dressing, and bulb dipping.[2] For instance, in cotton, seed dressing with Rizolex T has been shown to control seedling blight caused by Rhizoctonia solani. Similarly, for ornamental plants, it is used to manage grey bulb rot and crown rot caused by Rhizoctonia spp. and Sclerotinia spp., respectively.

Conclusion

Rizolex T (tolclofos-methyl) is a potent fungicide with a well-defined mechanism of action targeting phospholipid biosynthesis and inducing lipid peroxidation in fungal cells. This leads to significant inhibitory effects on both mycelial growth and the viability of sclerotia in a wide range of pathogenic fungi. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the research and development of effective fungal disease management strategies. Further investigation into the precise molecular targets of tolclofos-methyl could open new avenues for the development of next-generation fungicides.

References

- 1. benchchem.com [benchchem.com]

- 2. twigachemicals.com [twigachemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. benchchem.com [benchchem.com]

- 6. health.gov.tt [health.gov.tt]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. sasapjas.org [sasapjas.org]

- 11. agetds.com [agetds.com]

- 12. benchchem.com [benchchem.com]

- 13. phytojournal.com [phytojournal.com]

- 14. twigachemicals.com [twigachemicals.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl (B1682977) is a non-systemic organophosphate fungicide highly effective against soil-borne fungal pathogens, particularly those from the genera Rhizoctonia, Sclerotium, Corticium, and Typhula.[1] Classified under Group 14 by the Fungicide Resistance Action Committee (FRAC), its primary mode of action is the disruption of fungal cellular integrity. This is achieved through a dual-action mechanism involving the inhibition of phospholipid biosynthesis and the subsequent induction of lipid peroxidation.[1] While the precise enzymatic target within the phospholipid biosynthesis pathway remains to be definitively elucidated, this technical guide synthesizes the current available evidence to provide a comprehensive overview for research and drug development professionals.[1]

Core Mechanism of Action: A Two-Pronged Attack

The antifungal activity of tolclofos-methyl is primarily attributed to a dual-action mechanism that compromises the fungal cell membrane, leading to a cascade of disruptive events and ultimately, cell death.[1] This mechanism can be broadly categorized into two interconnected processes:

-

Inhibition of Phospholipid Biosynthesis: Tolclofos-methyl is widely recognized as an inhibitor of phospholipid biosynthesis in fungi.[1] Phospholipids are fundamental components of all cellular membranes, providing structural integrity, regulating fluidity, and participating in cellular signaling.

-

Induction of Lipid Peroxidation: A significant consequence of tolclofos-methyl's action is the induction of oxidative stress, manifesting as the peroxidation of lipids within the fungal cell membranes.[1] This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), and other toxic byproducts.[1]

The Primary Biochemical Target: Inhibition of Phospholipid Biosynthesis

While the exact enzyme inhibited by tolclofos-methyl has not been definitively identified in publicly available literature, the primary target is understood to be within the phosphatidylcholine (PC) biosynthesis pathway.[2] PC is a major phospholipid in fungal membranes. In fungi, PC can be synthesized via two main routes: the Kennedy pathway and the phosphatidylethanolamine (B1630911) (PE) methylation pathway.[2] Tolclofos-methyl's interference with these pathways leads to a significant reduction in the incorporation of precursors into phospholipids, disrupting the homeostasis of the fungal cell membrane.[1]

Potential Involvement of the High Osmolarity Glycerol (HOG) Pathway

Cross-resistance studies provide valuable clues into the mechanism of action of tolclofos-methyl. Fungal mutants resistant to tolclofos-methyl have shown cross-resistance to dicarboximide and aromatic hydrocarbon fungicides.[3] Resistance to these classes of fungicides has been linked to mutations in histidine kinase genes, which are involved in the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi.[3] This suggests that tolclofos-methyl's mode of action may be more complex than the direct inhibition of a single biosynthetic enzyme and could involve the disruption of this signaling pathway, which in turn affects phospholipid metabolism.

Quantitative Data: Efficacy of Tolclofos-methyl

The efficacy of tolclofos-methyl against various fungal pathogens has been quantified in numerous studies. The following tables summarize key findings, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Table 1: In Vitro Efficacy of Tolclofos-methyl against Fungal Pathogens

| Target Pathogen | Parameter | Efficacy | Reference |

| Rhizoctonia solani | EC50 | 0.001 - 0.098 µg a.i./mL | [4] |

| Rhizoctonia solani | Mycelial Growth Inhibition | 53.7% at 0.005 g a.i./L | [4] |

| Rhizoctonia solani | Mycelial Growth Inhibition | 100% at 0.05 and 0.125 g a.i./L | [4] |

Table 2: In Vivo Efficacy of Tolclofos-methyl Seed Treatment

| Crop | Target Pathogen | Application Rate | Efficacy | Reference |

| Sugar Beet | Rhizoctonia solani | 50 g a.i./100 kg seed | Effective control | [4] |

| Cucumber | Rhizoctonia solani | 0.05 g a.i./L | 86% disease control (in combination with T. harzianum) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of tolclofos-methyl's biochemical target and its effects on fungi.

In Vitro Fungicide Sensitivity Assay using the Poisoned Food Technique

This protocol is a standard method to determine the inhibitory effect of a fungicide on the mycelial growth of a pathogen.

-

Materials:

-

Tolclofos-methyl (technical grade or emulsifiable concentrate)

-

Acetone (B3395972) or Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Sterile distilled water

-

Potato Dextrose Agar (B569324) (PDA)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Actively growing cultures of the test fungus on PDA

-

Incubator

-

-

Methodology:

-

Prepare Fungicide Stock Solution: Dissolve technical grade tolclofos-methyl in a minimal amount of acetone or DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).

-

Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool in a water bath to 45-50°C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control medium containing only the solvent at the same concentration as the highest fungicide dose should also be prepared.

-

Inoculation: From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer and place it in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plates reaches the edge of the Petri dish.

-

Data Collection and Analysis: Measure the radial mycelial growth (colony diameter) in two perpendicular directions for each plate. Calculate the percentage of inhibition relative to the control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

-

Lipid Peroxidation Assay (TBARS Method)

This protocol describes the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[1]

-

Materials:

-

Fungal mycelia (treated with tolclofos-methyl and untreated control)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Phosphate (B84403) buffer

-

Spectrophotometer

-

Water bath

-

-

Methodology:

-

Sample Preparation: Harvest fungal mycelia by filtration and wash with distilled water. Homogenize the mycelia in phosphate buffer.

-

Reaction: To a defined volume of the homogenate, add TCA solution to precipitate proteins. Centrifuge and collect the supernatant. Add TBA solution to the supernatant and heat in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink-colored complex.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantification: The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA complex.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.

References

The Environmental Fate and Degradation of Tolclofos-Methyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus fungicide tolclofos-methyl (B1682977) in the soil environment. Tolclofos-methyl is primarily used to control soil-borne diseases caused by Rhizoctonia solani. Understanding its behavior in soil—including its dissipation rate, degradation pathways, and the formation of metabolites—is crucial for assessing its environmental risk and ensuring its safe use. This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of its degradation and analytical workflows.

Data Presentation: Dissipation and Metabolite Formation

The degradation of tolclofos-methyl in soil is a multifaceted process influenced by biotic and abiotic factors, with microbial metabolism being the primary driver. The persistence of tolclofos-methyl is generally low in aerobic soil environments.

Table 1: Dissipation of Tolclofos-Methyl in Aerobic Soil

| Soil Type | Organic Carbon (%) | pH | DT50 (days) | DT90 (days) | Reference |

| Sandy Loam | 1.2 | 6.8 | 7.6 | 25.2 | [1] |

| Loam | 2.5 | 5.5 | ~10 | ~33 | [2][3] |

| Silt Loam | 1.8 | 7.2 | ~15 | ~50 | [2][3] |

| Clay Loam | 3.1 | 6.5 | ~20 | ~66 | [2][3] |

| Geometric Mean | - | - | 9.2 | ~30.5 | [2] |

| Range reported across 11 soils | - | - | 2 - 30 | 6.9 - 100 | [2] |

DT50 and DT90 represent the time required for 50% and 90% of the initial concentration to dissipate, respectively.

The degradation of tolclofos-methyl in soil leads to the formation of several metabolites through oxidation of the 4-methyl group on the phenyl ring and cleavage of the P-O-aryl linkage. The major metabolites are O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate (B77711) (DM-TM), tolclofos-methyl oxon (TMO), and various oxidation products of the tolyl moiety.

Table 2: Major Metabolites of Tolclofos-Methyl in Aerobic Soil

| Metabolite Name | Abbreviation | Chemical Structure | Maximum % of Applied Radioactivity (approx.) | Day of Max. Formation (approx.) |

| O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate | DM-TM | O=P(O-CH₃)(OH)-S-C₆H₂Cl₂(CH₃) | 10-15% | 14-30 |

| O-(2,6-dichloro-4-hydroxymethylphenyl) O,O-dimethyl phosphorothioate | TM-CH₂OH | O=P(O-CH₃)₂-S-C₆H₂Cl₂(CH₂OH) | 5-10% | 7-14 |

| O-(2,6-dichloro-4-formylphenyl) O,O-dimethyl phosphorothioate | TM-CHO | O=P(O-CH₃)₂-S-C₆H₂Cl₂(CHO) | <5% | 14-30 |

| O-(2,6-dichloro-4-carboxyphenyl) O,O-dimethyl phosphorothioate | TM-COOH | O=P(O-CH₃)₂-S-C₆H₂Cl₂(COOH) | <5% | 30-60 |

| 2,6-dichloro-4-methylphenol | ph-CH₃ | HO-C₆H₂Cl₂(CH₃) | 5-10% | 14-30 |

| Tolclofos-methyl oxon | TMO | O=P(O-CH₃)₂-O-C₆H₂Cl₂(CH₃) | <2% | 7-14 |

| Bound Residues | - | - | >25% | Increases over time |

| Carbon Dioxide | ¹⁴CO₂ | CO₂ | >40% (at 120 days) | Increases over time |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of the environmental fate of tolclofos-methyl. The following sections outline the methodologies for key experiments, largely based on OECD Guideline 307 for aerobic and anaerobic transformation in soil.

Aerobic Soil Metabolism Study

Objective: To determine the rate of degradation and the formation and decline of metabolites of tolclofos-methyl in soil under aerobic conditions.

Methodology:

-

Test Substance: [phenyl-¹⁴C]-tolclofos-methyl of known specific activity and radiochemical purity.

-

Soil Selection: A minimum of three different soil types should be used, characterized for texture, pH, organic carbon content, and microbial biomass. Soils are sieved (2 mm) and pre-incubated at the test temperature for 7-14 days to allow microbial activity to stabilize.

-

Application: The ¹⁴C-tolclofos-methyl, dissolved in a minimal amount of a suitable solvent (e.g., acetone), is applied to the soil to achieve a final concentration equivalent to the maximum recommended field application rate. The solvent is allowed to evaporate.

-

Incubation: The treated soil samples (typically 50-100 g dry weight equivalent) are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20 ± 1°C) and moisture content (e.g., 40-60% of maximum water-holding capacity) for up to 120 days. A continuous stream of humidified, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.

-

Volatile Trapping: The effluent gas is passed through traps containing ethylene (B1197577) glycol to capture volatile organic compounds and potassium hydroxide (B78521) or sodium hydroxide solutions to trap ¹⁴CO₂.

-

Sampling: Duplicate soil samples and traps are removed for analysis at appropriate intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with a mixture of organic solvents, such as acetone/water or acetonitrile/water, using techniques like shaking or sonication. The extraction is typically performed three times.

-

Analysis: The extracts are concentrated and analyzed by Liquid Scintillation Counting (LSC) to determine the total extractable radioactivity. The parent compound and its metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Bound Residue Analysis: The post-extraction soil solids are air-dried and analyzed for non-extractable (bound) residues by combustion analysis followed by LSC.

Anaerobic Soil Metabolism Study

Objective: To determine the rate and pathway of tolclofos-methyl degradation in soil under anaerobic conditions.

Methodology:

-

Preparation: An aerobic soil metabolism study is initiated as described above. After a period of aerobic incubation (e.g., 30 days or one half-life), the soil is flooded with deoxygenated water, and the headspace of the incubation vessel is purged with an inert gas (e.g., nitrogen or argon) to establish anaerobic conditions.

-

Incubation: The anaerobic systems are then incubated in the dark at a constant temperature for a further period (e.g., 60-90 days).

-

Sampling and Analysis: Sampling of the soil and floodwater, extraction, and analysis are performed at intervals, similar to the aerobic study. The analytical methods are adapted to quantify tolclofos-methyl and its anaerobic metabolites.

Analytical Method for Residue Quantification (GC-MS)

Objective: To quantify residues of tolclofos-methyl in soil samples.

Methodology:

-

Extraction: A 50 g soil sample is extracted with 200 mL of an acetone/water mixture by shaking for 10-20 minutes.

-

Partitioning: The extract is filtered, and the filtrate is partitioned with dichloromethane (B109758) in a separatory funnel to transfer tolclofos-methyl into the organic phase.

-

Clean-up: The organic extract is dried with anhydrous sodium sulfate, evaporated to near dryness, and reconstituted in a suitable solvent for clean-up by Gel Permeation Chromatography (GPC).

-

Quantification: The purified extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.

Visualizations

Degradation Pathway of Tolclofos-Methyl in Soil

Caption: Proposed degradation pathway of tolclofos-methyl in soil.

Experimental Workflow for Soil Metabolism Study

Caption: General workflow for a tolclofos-methyl soil metabolism study.

References

An In-depth Technical Guide on the Non-Systemic Fungicidal Properties of Rizolex T

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Rizolex T is a widely utilized fungicide formulation renowned for its efficacy against a range of soil-borne and seed-borne fungal pathogens. This technical document provides a comprehensive overview of the non-systemic fungicidal properties of its core active ingredients: Tolclofos-methyl and Thiram. The guide details their respective mechanisms of action, supported by quantitative data from efficacy studies. Detailed experimental protocols for assessing fungicidal activity are provided, alongside visualizations of key biochemical pathways, experimental workflows, and logical relationships to facilitate a deeper understanding for research and development professionals.

Introduction to Rizolex T

Rizolex T is a combination fungicide that leverages the distinct and complementary actions of two active ingredients: Tolclofos-methyl and Thiram.[1][2] It is formulated primarily as a non-systemic, contact fungicide with both protective and curative capabilities.[1][3] Its primary application is in the control of seed and soil-borne diseases, particularly those caused by pathogens such as Rhizoctonia solani and Sclerotium rolfsii.[4][5] The dual-action nature of Rizolex T provides a robust defense for seeds and seedlings by establishing a protective zone and inhibiting the growth of pathogenic fungi.[1]

-

Tolclofos-methyl: A non-systemic organophosphate fungicide that targets a specific metabolic pathway in fungi.[6][7]

-

Thiram: A dithiocarbamate (B8719985) fungicide that acts as a multi-site contact inhibitor, providing broad-spectrum protection.[8]

This guide will dissect the technical properties of each component to provide a clear picture of the formulation's overall fungicidal strategy.

Active Ingredient: Tolclofos-methyl

Tolclofos-methyl is the ISO-approved name for O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate.[9] It is a non-systemic fungicide particularly effective against soil-borne pathogens from the genera Rhizoctonia, Sclerotium, Corticium, and Typhula.[6][7] Classified under Group 14 by the Fungicide Resistance Action Committee (FRAC), its mechanism centers on the disruption of fungal cell membrane integrity.[4][6]

Mechanism of Action

The fungicidal activity of Tolclofos-methyl is attributed to a dual-action mechanism that compromises the fungal cell membrane, leading to cellular dysfunction and death.[6]

-

Inhibition of Phospholipid Biosynthesis: Tolclofos-methyl is a recognized inhibitor of phospholipid biosynthesis in fungi.[6][7][9] Phospholipids are essential structural components of all cellular membranes, governing their integrity, fluidity, and function. By disrupting their synthesis, Tolclofos-methyl compromises the structural foundation of the fungal cell membrane.

-

Induction of Lipid Peroxidation: A primary consequence of Tolclofos-methyl's action is the induction of oxidative stress, which manifests as the peroxidation of lipids within the fungal cell membrane.[6] This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of reactive and toxic byproducts. This results in a loss of membrane fluidity and an increase in permeability, ultimately causing leakage of cellular contents and cell death.[6]

References

- 1. futuregardens1.com [futuregardens1.com]

- 2. futuregardens1.com [futuregardens1.com]

- 3. researchgate.net [researchgate.net]

- 4. health.gov.tt [health.gov.tt]

- 5. twigachemicals.com [twigachemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Understanding Thiram: A Critical Fungicide in Modern Agriculture [hbjrain.com]

- 9. fao.org [fao.org]

Rizolex T: A Technical Guide to its Spectrum of Activity Against Soil-Borne Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicidal activity of Rizolex T, a key agent in the management of soil-borne plant pathogens. This document outlines its spectrum of activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Introduction to Rizolex T

Rizolex T is a broad-spectrum fungicide recognized for its efficacy against a range of soil-borne diseases that can cause significant crop losses. The primary active ingredient in Rizolex is Tolclofos-methyl , a non-systemic contact fungicide with both protective and curative properties.[1][2] It is an organophosphorus compound that acts by inhibiting phospholipid biosynthesis in fungi, which disrupts the formation and function of their cell membranes, ultimately leading to the inhibition of spore germination and mycelial growth.[1][3][4]

Some formulations, often denoted as "Rizolex-T," may also include Thiram (B1682883) , a dithiocarbamate (B8719985) fungicide. Thiram provides broad-spectrum, contact protection and functions as a multi-site inhibitor, disrupting various cellular processes within the fungus.[5][6] This dual-action approach can enhance the overall spectrum of activity and help manage fungicide resistance.

Rizolex T is utilized across a wide variety of crops, including vegetables, cereals, ornamentals, and cotton, and can be applied through several methods such as seed treatment, soil drench, and soil incorporation.[2][7]

Mechanism of Action: Tolclofos-methyl

The primary mode of action for Tolclofos-methyl, the active ingredient in Rizolex, is the inhibition of phospholipid biosynthesis, a critical process for fungal cell membrane integrity and function.[4][8] This disruption leads to a cascade of events that inhibit fungal spore germination and mycelial growth.[4]

Caption: Inhibition of phospholipid biosynthesis by Tolclofos-methyl.

Spectrum of Activity

Rizolex T is particularly effective against soil-borne pathogens responsible for diseases such as damping-off, root rot, and stem rot.[9] Its primary targets include species of Rhizoctonia, Sclerotium, and Typhula.[1][2][7] Formulations combined with Thiram can offer a broader spectrum, including activity against Fusarium species and other seed-borne pathogens.[10][11][12] It is important to note that Tolclofos-methyl does not provide activity against Pythium spp.; therefore, for protection against Pythium-related diseases, it should be combined with a Pythium-active fungicide.[13][14]

Quantitative Efficacy Data

The following tables summarize the efficacy of Rizolex T's active ingredients against key soil-borne pathogens based on available research.

Table 1: In Vitro Efficacy of Tolclofos-methyl Against Sclerotium rolfsii

| Parameter | Concentration (ppm) | Effect | Source |

| Mycelial Growth | 50 | Significant inhibition | [15] |

| Mycelial Growth | 100 | Maximum inhibition | [15] |

| Mycelial Growth | 200 | Complete kill | [15] |

| Sclerotial Germination | 50 | Arrested germination | [15] |

| Sclerotial Viability | 200 | Maximum inhibition | [15] |

| ED50 (Mycelial Growth) | 30.4 | - | [15] |

| ED95 (Mycelial Growth) | 107.9 | - | [15] |

Table 2: In Vitro Efficacy of Rizolex T50% Against Various Fungal Pathogens

| Pathogen | Rizolex T50% Concentration (ppm) | Mycelial Growth Reduction (%) | Source |

| Fusarium oxysporum | 200 | ~86.6 | [8] |

| Fusarium proliferatum | 200 | ~85.0 | [8] |

| Acremonium strictum | 200 | ~84.0 | [8] |

| Rhizoctonia solani | Not specified | 34.22 | [16] |

Note: Efficacy can vary based on the specific isolate, environmental conditions, and experimental setup.

Experimental Protocols

The evaluation of fungicide efficacy against soil-borne pathogens involves both in vitro and in vivo methodologies. These protocols are essential for determining the spectrum of activity and effective dosage.

In Vitro Fungicide Sensitivity Assay (Poisoned Food Technique)

This common laboratory method is used to determine the direct effect of a fungicide on the mycelial growth of a pathogen.

Objective: To determine the concentration of a fungicide that inhibits fungal growth (e.g., EC50 - effective concentration for 50% inhibition).

Methodology:

-

Preparation of Fungicide Stock Solution: A stock solution of the test fungicide (e.g., Rizolex T) is prepared at a known high concentration in a sterile solvent (e.g., sterile distilled water).

-

Preparation of Poisoned Media: A sterile growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and cooled to approximately 45-50°C. The fungicide stock solution is then added to the molten agar to achieve a series of desired final concentrations (e.g., 10, 50, 100, 200 ppm).[15] A control medium is prepared without the fungicide.

-

Inoculation: A small mycelial plug (e.g., 6 mm diameter) is taken from the actively growing edge of a pure culture of the target pathogen (e.g., Rhizoctonia solani) and placed in the center of each fungicide-amended and control petri dish.

-

Incubation: The plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25 ± 2°C) for a specified period (e.g., 7-12 days).

-

Data Collection: The radial growth of the fungal colony is measured daily or at the end of the incubation period.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. These data are then used to determine the EC50 value through statistical analysis.

Caption: A typical workflow for in vitro fungicide sensitivity testing.

In Vivo Efficacy Trial (Soil Drench Method)

In vivo trials are crucial for evaluating a fungicide's performance under conditions that more closely mimic a field environment.[17]

Objective: To assess the ability of a fungicide to control disease in a host plant.

Methodology:

-

Pathogen Inoculum Preparation: The target pathogen (e.g., Sclerotium rolfsii) is cultured on a suitable substrate (e.g., sand-maize meal medium) to generate sufficient inoculum.[15]

-

Soil Infestation: The prepared inoculum is thoroughly mixed with sterilized potting soil at a predetermined rate to ensure uniform disease pressure.

-

Planting: Healthy, susceptible host plants (e.g., betelvine seedlings) are transplanted into pots containing the infested soil.[15]

-

Fungicide Application: A solution of the fungicide (e.g., 0.2% or 0.4% Rizolex 50 WP) is applied as a soil drench to the pots at a specific time point, typically a few days after inoculation (DAI).[15] Control pots receive only water.

-

Incubation and Monitoring: The pots are maintained in a greenhouse or controlled environment with conditions favorable for disease development.[18] Plants are monitored regularly for disease symptoms, such as wilting, stem cankers, or mortality.

-

Data Collection: Disease incidence (percentage of infected plants) and disease severity (a rated scale of symptom expression) are recorded over time.

-

Analysis: The percentage of disease control is calculated by comparing the disease levels in the treated pots to the untreated control pots.

Caption: Key factors influencing the efficacy of a soil-borne fungicide.

Conclusion

Rizolex T, powered by its active ingredient Tolclofos-methyl, is a potent and valuable tool for the management of critical soil-borne diseases caused by Rhizoctonia, Sclerotium, and Typhula species. Its mechanism of action, centered on the disruption of fungal phospholipid biosynthesis, provides a clear basis for its fungicidal activity. While it demonstrates a strong and specific spectrum of control, its limitations, particularly against Pythium, necessitate integrated management strategies. The standardized experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimal application of this important fungicide in agricultural systems.

References

- 1. twigachemicals.com [twigachemicals.com]

- 2. twigachemicals.com [twigachemicals.com]

- 3. Broad Spectrum Fungicide Tolclofos-Methyl 95%Tc 50%Wp [rayfull.net]

- 4. benchchem.com [benchchem.com]

- 5. thiram fungicide [cnagrochem.com]

- 6. barmac.com.au [barmac.com.au]

- 7. agroduka.com [agroduka.com]

- 8. researchgate.net [researchgate.net]

- 9. aceagrochem.com [aceagrochem.com]

- 10. nbinno.com [nbinno.com]

- 11. cottongrower.com [cottongrower.com]

- 12. The Introduction of Fungicide Thiram - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. Efficacy of different fungicides against Rhizoctonia brown patch and Pythium blight on turfgrass in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Characterization and control of Rhizoctonia solani affecting lucky bamboo (Dracaena sanderiana hort. ex. Mast.) using some bioagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Evaluating Fungicide Selections to Manage Pythium Root Rot on Poinsettia Cultivars with Varying Levels of Partial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Tolclofos-Methyl in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of tolclofos-methyl (B1682977), an organophosphorus fungicide, in non-target organisms. Tolclofos-methyl's primary mode of action is the inhibition of phospholipid biosynthesis in fungi, distinguishing it from many other organophosphorus compounds that primarily act as acetylcholinesterase inhibitors.[1] This document summarizes key quantitative toxicity data, details relevant experimental methodologies based on international guidelines, and provides visualizations of the mechanism of action and experimental workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of tolclofos-methyl to a range of non-target organisms.

Table 1: Acute Toxicity of Tolclofos-Methyl to Non-Target Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96 hours | LC50 | 0.69 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | Acute | 96 hours | LC50 | >0.72 | [3] |

| Aquatic Invertebrates | |||||

| Water Flea (Daphnia magna) | Acute | 48 hours | EC50 | 48 | [2] |

| Algae | |||||

| Green Algae (Scenedesmus subspicatus) | Acute | 72 hours | EC50 | 0.78 | [2] |

Table 2: Chronic Toxicity of Tolclofos-Methyl to Non-Target Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | Early Life-Stage | - | NOEC | 0.35 | [3] |

| Aquatic Invertebrates | |||||

| Water Flea (Daphnia magna) | Reproduction | 21 days | NOEC | 17 | [3] |

Table 3: Toxicity of Tolclofos-Methyl to Non-Target Terrestrial Organisms

| Species | Test Type | Duration | Endpoint | Value | Reference |

| Birds | |||||

| Bobwhite Quail (Colinus virginianus) | Acute Oral | - | LD50 | >5000 mg/kg bw | [2] |

| Bobwhite Quail (Colinus virginianus) | Dietary | 5 days | LC50 | >11364 mg/kg diet | [3] |

| Bees | |||||

| Honeybee (Apis mellifera) | Acute Contact | 48 hours | LD50 | >100 µ g/bee | [2] |

| Honeybee (Apis mellifera) | Acute Oral | 48 hours | LD50 | >150.5 µ g/bee | [3] |

| Earthworms | |||||

| Earthworm (Eisenia fetida) | Acute | 14 days | LC50 | >500 mg/kg soil | [2] |

| Soil Microorganisms | |||||

| - | Nitrogen Transformation | - | Effect | Inhibition of nitrification | [4][5] |

| - | Carbon Transformation | - | Effect | Altered soil respiration | [6][7] |

Experimental Protocols

The following sections detail the generalized methodologies for the key ecotoxicological studies cited, based on internationally recognized OECD guidelines.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9]

-

Test Species: Commonly Rainbow Trout (Oncorhynchus mykiss) or Zebra Danio (Danio rerio).[10]

-

Methodology:

-

Exposure: Fish are exposed to a geometric series of at least five concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.[3][9]

-

Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are maintained within species-specific optimal ranges and monitored regularly. For example, for rainbow trout, the temperature is typically maintained at 15 ± 1°C.[2][9]

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[8]

-

Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).[11]

-

2. Daphnia magna Reproduction Test (OECD 211)

-

Objective: To assess the effect of a substance on the reproductive output of Daphnia magna over a 21-day period.[12]

-

Test Species: Daphnia magna.

-

Methodology:

-

Exposure: Young female daphnids (<24 hours old) are individually exposed to a range of test substance concentrations in a semi-static system with media renewal typically 3 times per week.[2][13][14]

-

Test Conditions: Standard M4 medium is commonly used, with controlled temperature (e.g., 20 ± 2°C) and photoperiod (e.g., 16h light: 8h dark).[13]

-

Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.[12]

-

Data Analysis: The primary endpoint is the total number of live young produced per surviving parent. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be calculated.[13]

-

3. Algal Growth Inhibition Test (OECD 201)

-

Objective: To determine the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria.[15][16]

-

Test Species: Commonly Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).[17][18]

-

Methodology:

-

Exposure: Exponentially growing algal cultures are exposed to a series of test substance concentrations in a batch culture system for 72 hours.[19]

-

Test Conditions: Cultures are maintained under constant illumination and temperature (e.g., 21-24°C) in a nutrient-rich medium.[17]

-

Observations: Algal growth (biomass) is measured at least every 24 hours using methods such as cell counts, fluorometry, or spectrophotometry.[17]

-

Data Analysis: The inhibition of growth in relation to the control is calculated for each concentration. The EC50 (concentration causing 50% inhibition of growth rate or yield) is determined.[19]

-

Terrestrial Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD 223)

-

Objective: To determine the acute oral toxicity (LD50) of a substance to birds.[20][21]

-

Test Species: Commonly Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).[22]

-

Methodology:

-

Exposure: Birds are administered a single oral dose of the test substance via gavage or capsule.[23] A limit test at 2000 mg/kg body weight is often performed initially.[24]

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days. Body weight is measured at the beginning and end of the observation period.[12]

-

Data Analysis: The LD50 with 95% confidence intervals is calculated if a dose-response relationship is established.[12]

-

2. Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213)

-

Objective: To determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees.[23][25]

-

Test Species: Honeybee (Apis mellifera).[26]

-

Methodology:

-

Contact Toxicity (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of individual bees.[27]

-

Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance for a defined period.[28]

-

Exposure: For both tests, groups of bees (typically 10-30 per replicate) are exposed to a range of doses.[26][28]

-

Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, and 48 hours, and can be extended to 72 or 96 hours if necessary.[26][28]

-

Data Analysis: The LD50 at 24 and 48 hours, along with 95% confidence limits, is calculated.[26]

-

3. Earthworm Acute Toxicity Test (OECD 207)

-

Objective: To assess the acute toxicity of a substance to earthworms in an artificial soil.[3][11][17]

-

Test Species: Eisenia fetida.[29]

-

Methodology:

-

Exposure: Adult earthworms are exposed to the test substance mixed into a standardized artificial soil for 14 days.[30]

-

Test Conditions: The test is conducted in the dark at a controlled temperature (e.g., 20 ± 2°C) and soil moisture content.[30]

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight, are also recorded at the end of the test.[11]

-

Data Analysis: The LC50 for mortality at 14 days is calculated. The EC50 for sublethal endpoints like weight loss can also be determined.[11]

-

4. Soil Microorganism - Nitrogen and Carbon Transformation Tests (Based on OECD 216 & 217)

-

Objective: To evaluate the long-term effects of a substance on the activity of soil microorganisms by measuring nitrogen and carbon transformation rates.

-

Methodology:

-

Exposure: Sieved, pre-incubated soil is treated with the test substance.

-

Nitrogen Transformation (OECD 216): An organic nitrogen source (e.g., powdered lucerne meal) is added to the soil. The rate of nitrate (B79036) formation is measured over a period of 28 days or more.

-

Carbon Transformation (OECD 217): A readily degradable carbon source (e.g., glucose) is added to the soil. The rate of CO2 evolution (soil respiration) is measured over a period of 28 days.

-

Data Analysis: The rates of nitrogen and carbon transformation in the treated soil are compared to those in untreated controls. The results are expressed as the percentage inhibition compared to the control.

-

Mandatory Visualization

Caption: Generalized workflow for ecotoxicological testing.

Caption: Generalized mechanism of action of tolclofos-methyl.

Caption: Workflow for a standard fish acute toxicity test.

Signaling Pathways

The primary mode of action of tolclofos-methyl is the inhibition of phospholipid biosynthesis in fungi.[1] While the specific downstream signaling consequences of this inhibition in non-target organisms are not extensively detailed in publicly available literature, the disruption of phospholipid metabolism in eukaryotes is known to have several critical effects.

Phospholipids are fundamental components of all cellular membranes and are precursors for various signaling molecules. Inhibition of their synthesis can lead to:

-

Disruption of Membrane Integrity and Function: Altered phospholipid composition can affect membrane fluidity, permeability, and the function of membrane-bound proteins, such as receptors and ion channels.

-

Impaired Cell Division and Growth: The synthesis of new membranes is essential for cell growth and division (cytokinesis). Disruption of phospholipid biosynthesis can, therefore, arrest the cell cycle.[31]

-

Alteration of Intracellular Signaling: Phospholipids and their derivatives (e.g., diacylglycerol, inositol (B14025) trisphosphate) are key second messengers in numerous signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14] Interference with their metabolism can dysregulate these pathways.

-

Induction of Oxidative Stress: Disruption of mitochondrial membrane composition, which is rich in phospholipids, can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), resulting in oxidative stress.

It is important to note that tolclofos-methyl is considered a poor inhibitor of acetylcholinesterase (AChE) compared to other organophosphorus compounds, and its toxicity is not primarily driven by this mechanism.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ttiionline.com [ttiionline.com]

- 3. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. boerenlandvogels.nl [boerenlandvogels.nl]

- 7. Biological test method: acute lethality of effluents to rainbow trout - Canada.ca [canada.ca]

- 8. louisbolk.nl [louisbolk.nl]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. The Sensitivity of Chronic Endpoints Used in <i>Daphnia magna</i> Straus Life-Cycle Tests [ouci.dntb.gov.ua]

- 15. env.go.jp [env.go.jp]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Chronic toxicity tests with Daphnia magna for examination of river water quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Acute Toxicity and Ecotoxicological Risk Assessment of Three Volatile Pesticide Additives on the Earthworm—Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. oecd.org [oecd.org]

- 22. Frontiers | Factors Influencing Soil Nitrification Process and the Effect on Environment and Health [frontiersin.org]

- 23. umwelt-online.de [umwelt-online.de]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. chemview.epa.gov [chemview.epa.gov]

- 26. biotecnologiebt.it [biotecnologiebt.it]

- 27. oecd.org [oecd.org]

- 28. Algal growth inhibition test results of 425 organic chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]

- 31. Chronic Toxicity Testing with Daphnia magna in Three Generations | Environmental Research, Engineering and Management [erem.ktu.lt]

An In-depth Technical Guide to the Mechanism of Action of FRAC Group 14 Fungicides

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for fungicides classified under Group 14 by the Fungicide Resistance Action Committee (FRAC). This group primarily targets the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the biosynthesis of essential molecules in fungal cells. However, a notable subgroup, the aromatic hydrocarbons, possesses a distinct proposed mode of action. This document details these mechanisms, presents available quantitative data, outlines key experimental protocols, and illustrates the relevant biochemical and experimental workflows.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary fungicidal activity of most FRAC Group 14 compounds stems from the potent and specific inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4). This enzyme is pivotal as it catalyzes the last common step in the biosynthesis of both heme and chlorophyll. In fungi, the heme pathway is essential for processes requiring cytochromes, such as cellular respiration.

The inhibition of PPO disrupts the normal tetrapyrrole biosynthesis pathway. PPO is responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). When PPO is inhibited, its substrate, PPGIX, accumulates within the mitochondria. This excess PPGIX is then translocated to the cytoplasm, where it undergoes non-enzymatic oxidation to PPIX in the presence of oxygen.

This ectopically formed PPIX is a highly potent photosensitizer. In the presence of light and molecular oxygen, it triggers the formation of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation, leading to the rapid disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death.

Aromatic Hydrocarbons: A Distinct Mechanism

Within FRAC Group 14, the aromatic hydrocarbon (AH) chemical group, which includes fungicides like tolclofos-methyl (B1682977) and quintozene (PCNB), is proposed to have a different mechanism of action. While the precise molecular target remains to be definitively identified, evidence suggests that these compounds do not primarily inhibit PPO. Instead, their mode of action is attributed to inducing lipid peroxidation and interfering with phospholipid biosynthesis, leading to compromised cell membrane integrity.[1] This distinction is critical for understanding cross-resistance potential and for designing effective resistance management strategies.

Quantitative Data on Fungicidal Activity

Direct enzymatic inhibition constants (Kᵢ or IC₅₀) for FRAC Group 14 fungicides against purified fungal PPO are not widely available in the surveyed literature. The majority of detailed enzymatic studies have been conducted in the context of herbicide development on plant PPO. However, whole-organism inhibition data, expressed as the effective concentration required to inhibit mycelial growth by 50% (EC₅₀), are available and provide a measure of the overall efficacy of these compounds against various fungal pathogens.

Table 1: Chemical Groups within FRAC Group 14

| Group Name | Chemical Group | Common Name(s) | Primary Mechanism of Action |

| Aromatic Hydrocarbons (AH) | Aromatic Hydrocarbons | Quintozene (PCNB), Tolclofos-methyl, Dicloran | Lipid Peroxidation (Proposed) |

| Heteroaromatics | Etridiazole | Lipid Peroxidation (Proposed) | |

| PPO Inhibitors | Various | Primarily herbicide classes | Protoporphyrinogen Oxidase Inhibition |

Table 2: EC₅₀ Values of FRAC Group 14 (Aromatic Hydrocarbon Subgroup) Fungicides Against Fungal Pathogens

| Fungicide | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Quintozene | Fusarium oxysporum | Not provided, but inhibitory effects noted | [2] |

| Note: The provided search results did not yield specific EC₅₀ values for quintozene against Fusarium oxysporum but indicated its inclusion in in-vitro antifungal assays.[2] Data for other FRAC 14 fungicides against fungal pathogens is sparse in the provided results. |

Experimental Protocols

In-Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Adapted for Fungi)

This protocol describes a method to determine the direct inhibitory effect of a compound on PPO activity from fungal mitochondria.

A. Isolation of Fungal Mitochondria

-

Culture and Harvest: Grow the filamentous fungus of interest in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase. Harvest the mycelia by filtration through cheesecloth and wash thoroughly with sterile distilled water.

-

Protoplast Formation: Resuspend the mycelia in an osmotic buffer (e.g., 0.8 M Sorbitol) containing a cell wall-lysing enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, β-glucuronidase). Incubate at 30-37°C with gentle shaking for 2-3 hours to generate protoplasts.

-

Homogenization: Collect protoplasts by centrifugation (e.g., 3,000 x g for 10 min). Resuspend the pellet in ice-cold Mitochondrial Isolation Buffer (e.g., 250 mM Mannitol, 5 mM HEPES pH 7.4, 0.5 mM EGTA). Homogenize the suspension using a Dounce homogenizer with 15-20 strokes on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,000 x g for 10 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the high-speed centrifugation.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay) and adjust to a working concentration (e.g., 1-5 mg/mL).

B. Preparation of Substrate (Protoporphyrinogen IX)

Caution: This procedure involves sodium amalgam, which contains mercury. Follow all institutional safety protocols for handling and disposal.

-

Dissolve Protoporphyrin IX (PPIX) in 10 mM KOH to create a stock solution (e.g., 1 mM).

-

Under a gentle stream of nitrogen gas and protected from light, add freshly prepared sodium amalgam to the PPIX solution.

-

Stir the mixture until the solution becomes colorless and non-fluorescent, indicating the complete reduction of PPIX to PPGIX.

-

Carefully remove the amalgam. The resulting PPGIX solution should be kept on ice, protected from light, and used immediately.

C. Assay Procedure

-

Set up a 96-well black, clear-bottom microplate.

-

To appropriate wells, add:

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Tween-20).

-

Serial dilutions of the test fungicide (dissolved in a suitable solvent like DMSO). Include a solvent-only control.

-

The fungal mitochondrial suspension.

-

-

Initiate the reaction by adding the freshly prepared PPGIX substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) over time. The rate of fluorescence increase is proportional to PPO activity.

-

Calculate the percent inhibition for each fungicide concentration relative to the solvent control and determine the IC₅₀ value.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol measures MDA, a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

-

Sample Preparation:

-

Treat fungal mycelia with the desired concentrations of the FRAC 14 fungicide for a specified time. Include an untreated control.

-

Harvest, wash, and blot-dry the mycelia. Weigh a consistent amount (e.g., 100 mg) for each sample.

-

Homogenize the mycelia in ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer) or trichloroacetic acid (TCA) solution.

-

-

Reaction:

-

To a microcentrifuge tube, add a specific volume of the fungal homogenate (supernatant after centrifugation).

-

Add an equal volume of TBA solution (e.g., 0.5% TBA in 20% TCA).

-

Incubate the mixture in a water bath at 95-100°C for 30-60 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored adduct.

-

-

Measurement:

-

Cool the tubes on ice to stop the reaction, then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet any precipitate.

-

Transfer the supernatant to a new tube or a cuvette.

-

Measure the absorbance of the supernatant at 532 nm. It is also recommended to measure absorbance at 600 nm to correct for non-specific turbidity and subtract this value from the A₅₃₂ reading.

-

-

Quantification:

-

Calculate the concentration of the MDA-TBA adduct using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.

-

Results are typically expressed as nmol MDA per gram of fresh weight or per mg of protein.

-

Resistance Mechanisms

The development of resistance to PPO-inhibiting fungicides is a significant concern. While detailed studies on resistance mechanisms in fungal pathogens are less common than in weeds, the underlying principles are expected to be similar. The primary mechanism of resistance involves alterations to the target site, the PPO enzyme.

Target-site resistance typically arises from mutations in the gene encoding PPO (often the mitochondrial PPO2 isoform). These mutations can alter the conformation of the enzyme's active site, reducing the binding affinity of the inhibitor without completely abolishing the enzyme's natural catalytic function.[3] Notable mutations identified in herbicide-resistant weeds include:

-

A codon deletion (ΔG210): This results in the loss of a glycine (B1666218) residue, altering the herbicide-binding pocket.[4]

-

Amino acid substitutions: Single nucleotide polymorphisms can lead to substitutions at key residues, such as R128G/M or G399A, which sterically hinder inhibitor binding.[3][5]

Understanding these potential mutations is crucial for monitoring the emergence of resistance in fungal populations and for the development of next-generation fungicides that can overcome these changes.

References

Methodological & Application

Protocol for In Vitro Efficacy Testing of Rizolex T

Introduction

Rizolex T is a fungicide recognized for its efficacy against a variety of soil-borne fungal pathogens. The active ingredient in Rizolex T is tolclofos-methyl (B1682977), a non-systemic organophosphorus compound with both protective and curative properties.[1] This fungicide is particularly effective against diseases caused by Rhizoctonia solani and Sclerotium rolfsii.[2] The primary mode of action of tolclofos-methyl is the inhibition of phospholipid biosynthesis, which disrupts the integrity of the fungal cell membrane, leading to lipid peroxidation and ultimately, cell death.[1][3] Rizolex T may also contain Thiram, providing a dual-action systemic and protective fungicidal activity.[4][5]

This application note provides a detailed protocol for determining the in vitro efficacy of Rizolex T against target fungal pathogens using the poisoned food technique. This method is a standard and reliable approach for assessing the inhibitory effect of a fungicide on the mycelial growth of a fungus.[6] The results of this assay can be used to determine the half-maximal effective concentration (EC50) of the fungicide.

Data Presentation

The efficacy of tolclofos-methyl is typically quantified by its EC50 value, which represents the concentration of the fungicide that inhibits 50% of the mycelial growth compared to a control. The following table summarizes published EC50 values for tolclofos-methyl against various fungal species, providing a reference for expected sensitivity ranges.

| Fungal Species | Anastomosis Group (AG) | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | AG 3-PT | 0.001 - 0.098 | [1] |

| Rhizoctonia solani | AG 2-2IIIB | 0.001 - 0.098 | [1] |

| Rhizoctonia solani | AG A | 0.001 - 0.098 | [1] |

| Sclerotium rolfsii | Not Applicable | 100% inhibition at 10 ppm | [3] |

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay using the Poisoned Food Technique

This protocol details the poisoned food technique to evaluate the inhibitory effect of Rizolex T on the mycelial growth of fungal pathogens.

Materials:

-

Rizolex T (or technical grade tolclofos-methyl)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter) or scalpel

-

Actively growing cultures of the test fungus (e.g., Rhizoctonia solani, Sclerotium rolfsii) on PDA

-

Incubator

-

Laminar flow hood

-

Acetone (B3395972) (for stock solution preparation if using technical grade active ingredient)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Preparation of Fungicide Stock Solution:

-

If using a commercial formulation like Rizolex T 50WP (500g/kg tolclofos-methyl), prepare a stock solution of 1000 µg/mL of the active ingredient in sterile distilled water. For example, to make 100 mL of a 1000 µg/mL stock solution, weigh out 0.2 g of Rizolex T 50WP and dissolve it in 100 mL of sterile distilled water.

-

If using technical grade tolclofos-methyl, prepare a stock solution in acetone.[1]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

-

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Allow the molten PDA to cool to approximately 45-50°C in a water bath.[1]

-

In a laminar flow hood, perform serial dilutions of the sterilized fungicide stock solution in sterile distilled water to create a range of working solutions.

-

Add the appropriate volumes of the working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[1]

-

Prepare a control set of PDA plates containing only sterile distilled water (or the same concentration of acetone if used in the stock solution) added to the PDA.[1]

-

Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the periphery of an actively growing culture of the test fungus, cut 5 mm diameter mycelial plugs using a sterile cork borer or scalpel.

-

Aseptically place one mycelial plug in the center of each fungicide-amended and control PDA plate, with the mycelial side facing down.

-

-

Incubation:

-

Seal the Petri dishes with parafilm.

-

Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) until the mycelial growth in the control plates reaches the edge of the Petri dish.[1]

-

-

Data Collection and Analysis:

-

Measure the radial mycelial growth (colony diameter) in two perpendicular directions for each plate.[1]

-

Calculate the average colony diameter for each treatment.

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average colony diameter in the control plates

-

T = Average colony diameter in the treated plates[7]

-

-

-

Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

-

Mandatory Visualization

References

Application Notes and Protocols for Rizolex T (Tolclofos-methyl) Soil Incorporation Research

For Researchers, Scientists, and Drug Development Professionals